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For Researchers, Scientists, and Drug Development Professionals

Abstract
2,2'-Methylenebis(1,3-cyclohexanedione), also known by its code M50054, is a synthetic

organic compound that has garnered significant interest in the scientific community for its

potent biological activities. This technical guide provides an in-depth overview of the

foundational research on this molecule, covering its synthesis, chemical properties, and, most

notably, its role as an inhibitor of apoptosis. Detailed experimental protocols for its synthesis

and key biological assays are presented, along with a comprehensive summary of its

quantitative data. Furthermore, this guide illustrates the key signaling pathway associated with

its mechanism of action through a detailed diagram. This document is intended to serve as a

core resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development who are interested in the therapeutic potential of 2,2'-

methylenebis(1,3-cyclohexanedione).

Chemical Identity and Properties
2,2'-Methylenebis(1,3-cyclohexanedione) is a diketone with a methylene bridge connecting two

1,3-cyclohexanedione rings. Its chemical structure and key properties are summarized in the

tables below.
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Identifier Value

IUPAC Name
2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-

dione

Synonyms
M50054, 2,2'-Methylenedi(cyclohexane-1,3-

dione)

CAS Number 54135-60-3

Molecular Formula C₁₃H₁₆O₄

Molecular Weight 236.27 g/mol

Property Value

Appearance Off-white solid

Melting Point 132.5-133.5 °C[1]

Boiling Point 461.2 °C (predicted)

Solubility Soluble in DMSO and ethanol

Synthesis
The primary method for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione) is the

Knoevenagel condensation of 1,3-cyclohexanedione with formaldehyde. This reaction involves

the formation of a new carbon-carbon bond between the active methylene group of 1,3-

cyclohexanedione and the carbonyl carbon of formaldehyde, followed by a second addition to

another molecule of 1,3-cyclohexanedione.

Experimental Protocol: Knoevenagel Condensation
While a specific detailed protocol for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione)

is not readily available in the searched literature, a general procedure based on the

Knoevenagel condensation of dicarbonyl compounds with formaldehyde is described below.

This protocol is adapted from procedures for similar condensations and should be optimized for

the specific synthesis of the target compound.
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Materials:

1,3-Cyclohexanedione

Formaldehyde (37% aqueous solution or paraformaldehyde)

Weak base catalyst (e.g., piperidine, diethylamine)

Solvent (e.g., ethanol, methanol, or water)

Hydrochloric acid (for workup)

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1,3-cyclohexanedione (2.0 equivalents) in a suitable solvent.

Add a catalytic amount of a weak base to the solution.

Slowly add formaldehyde (1.0 equivalent) to the reaction mixture with stirring.

The reaction mixture may be stirred at room temperature or heated to reflux for a period of

time, which needs to be determined empirically (e.g., by monitoring the reaction progress

using thin-layer chromatography).

After the reaction is complete, cool the mixture to room temperature.

If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed

under reduced pressure.

The crude product is then subjected to a workup procedure, which may involve washing with

water and acidification with dilute hydrochloric acid to neutralize the catalyst.

The crude product is purified by recrystallization from a suitable solvent system to yield pure

2,2'-methylenebis(1,3-cyclohexanedione).
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Spectroscopic Data
The structural characterization of 2,2'-methylenebis(1,3-cyclohexanedione) is crucial for

confirming its identity and purity. The following table summarizes the expected spectroscopic

data based on its structure, though detailed experimental spectra were not available in the

search results.

Spectroscopy Expected Features

¹H NMR

Signals corresponding to the methylene protons

of the cyclohexanedione rings, the methine

protons at the 2-positions, and the bridging

methylene protons. The exact chemical shifts

and multiplicities would need to be determined

experimentally.

¹³C NMR

Signals for the carbonyl carbons, the methine

carbons at the 2-positions, the bridging

methylene carbon, and the methylene carbons

of the cyclohexanedione rings.

IR (Infrared)

Strong absorption bands characteristic of the

C=O stretching of the ketone groups (typically

around 1700-1740 cm⁻¹), and C-H stretching

and bending vibrations.

Mass Spectrometry

A molecular ion peak (M⁺) corresponding to the

molecular weight of the compound (236.27

g/mol ), along with characteristic fragmentation

patterns.

Biological Activity: Inhibition of Apoptosis
2,2'-Methylenebis(1,3-cyclohexanedione) (M50054) has been identified as a potent inhibitor of

apoptosis, or programmed cell death.[1][2] Its primary mechanism of action is the inhibition of

caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Biological Activity
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Assay Cell Line Inducer IC₅₀ Value

Inhibition of Apoptosis
Human Fas-

expressing WC8 cells

Soluble human Fas

ligand
67 µg/mL[1]

Inhibition of Cell

Death

U937 human

monocytic leukemia

cells

Etoposide 130 µg/mL[1]

Inhibition of DNA

Fragmentation

U937 human

monocytic leukemia

cells

Etoposide 54 µg/mL[1]

Inhibition of Caspase-

3 Activation

U937 human

monocytic leukemia

cells

Etoposide 79 µg/mL[1]

It is important to note that M50054 does not directly inhibit the enzymatic activity of caspase-3.

[1]

Experimental Protocols for Biological Assays
This protocol describes a general method for inducing apoptosis in U937 cells with etoposide

and assessing the inhibitory effect of M50054.

Materials:

U937 human monocytic leukemia cell line

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

Etoposide solution

M50054 solution (dissolved in DMSO)

Phosphate-buffered saline (PBS)

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
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Flow cytometer

Procedure:

Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

Seed the cells in multi-well plates at a suitable density.

Pre-treat the cells with various concentrations of M50054 for a specified period (e.g., 1 hour).

Induce apoptosis by adding etoposide to the cell cultures at a final concentration known to

induce apoptosis (e.g., 50 µM).[3][4]

Incubate the cells for a period sufficient to observe apoptosis (e.g., 4.5 to 6 hours).[3][4]

Harvest the cells by centrifugation.

Wash the cells with cold PBS.

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's

protocol.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

This protocol outlines a general procedure for an in vivo model of fulminant hepatitis induced

by an anti-Fas antibody and the evaluation of the protective effects of M50054.

Materials:

Mice (e.g., BALB/c)

Anti-Fas antibody (e.g., Jo2)

M50054

Vehicle for M50054 administration (e.g., a suitable solvent for oral gavage)

Blood collection supplies
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Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

Procedure:

Acclimatize the mice to the experimental conditions.

Administer M50054 orally to the treatment group of mice at various doses. The control group

receives the vehicle.

After a specified pre-treatment time (e.g., 30 minutes), induce hepatitis by intraperitoneal or

intravenous injection of the anti-Fas antibody.[5]

At a predetermined time point after antibody injection (e.g., 6 hours), collect blood samples

from the mice.

Measure the plasma levels of ALT and AST using the respective assay kits to assess the

extent of liver damage.

Compare the ALT and AST levels between the M50054-treated group and the control group

to determine the protective effect of the compound.

Signaling Pathway
2,2'-Methylenebis(1,3-cyclohexanedione) exerts its anti-apoptotic effects by intervening in the

Fas-mediated apoptosis pathway. This pathway is initiated by the binding of the Fas ligand

(FasL) to the Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily.

This binding event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death

Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates

a caspase cascade, leading to the activation of executioner caspases, most notably caspase-3.

Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately

leading to the morphological and biochemical hallmarks of apoptosis.

M50054 has been shown to inhibit the activation of caspase-3, although the precise upstream

target of its inhibitory action within this cascade has not been fully elucidated in the provided

search results. It is known that the compound does not directly inhibit the enzymatic activity of

mature caspase-3.[1] This suggests that M50054 may act on a component upstream of or at

the level of pro-caspase-3 processing.
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Visual Representation of the Signaling Pathway
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Caption: Fas-mediated apoptosis pathway and the inhibitory point of 2,2'-methylenebis(1,3-

cyclohexanedione).

Conclusion
2,2'-Methylenebis(1,3-cyclohexanedione) is a promising small molecule with well-documented

anti-apoptotic properties. Its ability to inhibit caspase-3 activation makes it a valuable tool for

studying the mechanisms of programmed cell death and a potential lead compound for the

development of novel therapeutics for diseases characterized by excessive apoptosis, such as

certain forms of hepatitis and chemotherapy-induced alopecia.[2] This technical guide provides

a comprehensive summary of the foundational research on this compound, including its
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synthesis, characterization, and biological activity. The detailed experimental protocols and the

signaling pathway diagram are intended to facilitate further research and development efforts in

this area. Future studies should focus on elucidating the precise molecular target of M50054
within the caspase activation cascade and on conducting more extensive preclinical and

clinical evaluations to fully assess its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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